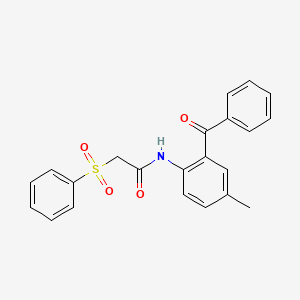
N-(2-benzoyl-4-methylphenyl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 has been shown to play a role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy.
Scientific Research Applications
Prodrug Development and Stability
One research avenue explores the compound's potential as a prodrug, particularly in the context of sulfonamide derivatives. A study by Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides, focusing on their stability, hydrolysis kinetics, and enzymatic hydrolysis to yield parent sulfonamides. This research highlights the compound's application in enhancing the solubility and lipophilicity of pharmaceuticals, showcasing its relevance in prodrug formulation (Larsen, Bundgaard, & Lee, 1988).
Antimalarial and Antiviral Potential
Another significant application is in the development of antimalarial and potentially antiviral drugs. Fahim and Ismael (2021) conducted a theoretical investigation on sulfonamide derivatives, including N-(phenylsulfonyl)acetamide, highlighting their reactivity and antimalarial activity. The study presents these compounds as promising candidates for COVID-19 drug development, underscoring their potential in addressing global health challenges (Fahim & Ismael, 2021).
Synthesis and Antimicrobial Activity
Research also delves into the synthesis of novel compounds derived from sulfonamide derivatives, assessing their antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of new sulfonamide derivatives, examining their reactivity with nitrogen-based nucleophiles. Their findings revealed good antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Photoregulated Release and Uptake of Pharmaceuticals
Gong, Wong, and Lam (2008) investigated the use of azobenzene-containing functional monomers for creating photoresponsive molecularly imprinted hydrogel materials. These materials aim at the photoregulated release and uptake of pharmaceuticals, such as acetaminophen (N-(4-hydroxyphenyl)acetamide), in biocompatible aqueous media. This research opens new pathways for controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Enhanced Water Treatment Technologies
Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and dye rejection capabilities, indicating the compound's application in enhancing water treatment technologies (Liu et al., 2012).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYSMWESITYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)
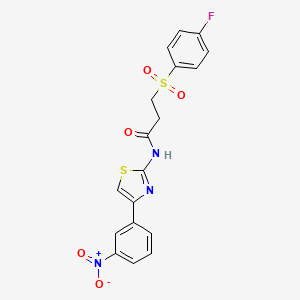
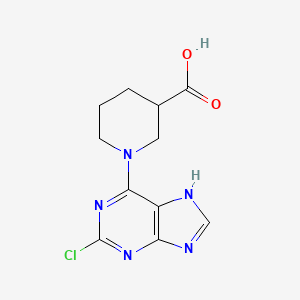

![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)
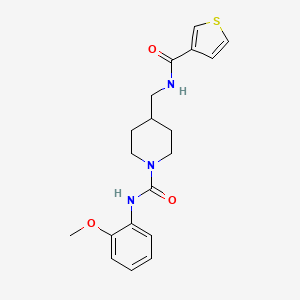
![[3-[(Pyridin-4-yl)thio]phenyl]methanol](/img/structure/B2831938.png)

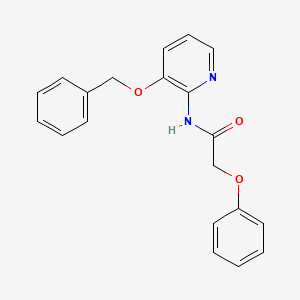
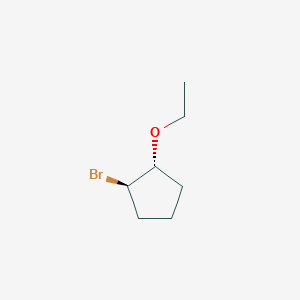
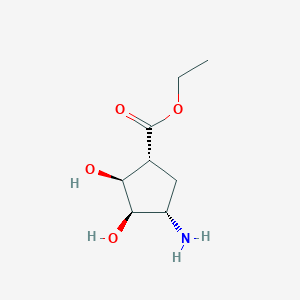
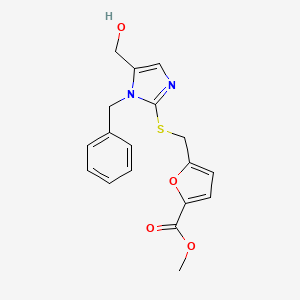
![Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2831949.png)